molecular formula C6H10F3NO2 B12946622 ((2S,6S)-6-(Trifluoromethyl)morpholin-2-yl)methanol

((2S,6S)-6-(Trifluoromethyl)morpholin-2-yl)methanol

Katalognummer: B12946622
Molekulargewicht: 185.14 g/mol
InChI-Schlüssel: ZBHWZKGOGDZROC-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2S,6S)-6-(Trifluoromethyl)morpholin-2-yl)methanol is a chemical compound that features a morpholine ring substituted with a trifluoromethyl group and a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,6S)-6-(Trifluoromethyl)morpholin-2-yl)methanol typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

((2S,6S)-6-(Trifluoromethyl)morpholin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxymethyl group, potentially using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dehydroxymethylated products.

    Substitution: Formation of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ((2S,6S)-6-(Trifluoromethyl)morpholin-2-yl)methanol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,6S)-6-(Trifluoromethyl)morpholine: Lacks the hydroxymethyl group.

    (2S,6S)-6-(Methyl)morpholin-2-yl)methanol: Has a methyl group instead of a trifluoromethyl group.

    (2S,6S)-6-(Trifluoromethyl)piperidin-2-yl)methanol: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

((2S,6S)-6-(Trifluoromethyl)morpholin-2-yl)methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C6H10F3NO2

Molekulargewicht

185.14 g/mol

IUPAC-Name

[(2S,6S)-6-(trifluoromethyl)morpholin-2-yl]methanol

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)5-2-10-1-4(3-11)12-5/h4-5,10-11H,1-3H2/t4-,5-/m0/s1

InChI-Schlüssel

ZBHWZKGOGDZROC-WHFBIAKZSA-N

Isomerische SMILES

C1[C@H](O[C@@H](CN1)C(F)(F)F)CO

Kanonische SMILES

C1C(OC(CN1)C(F)(F)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.